2-Methylthiophenothiazine

Overview

Description

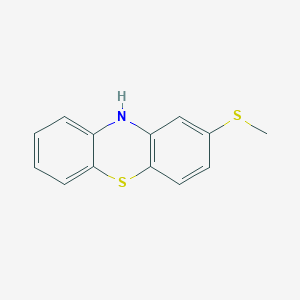

2-Methylthiophenothiazine is a chemical compound with the molecular formula C13H11NS2 . It is also known by other names such as 2-Methylsulfanyl-10H-phenothiazine .

Molecular Structure Analysis

The molecular structure of 2-Methylthiophenothiazine consists of a phenothiazine core with a methylthio group attached to the 2-position . The molecular weight of the compound is 245.363 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylthiophenothiazine include a molecular weight of 245.4 g/mol, an XLogP3 value of 4.7, one hydrogen bond donor count, and three hydrogen bond acceptor counts .

Scientific Research Applications

Pharmacology: Antipsychotic Drug Synthesis

2-Methylthiophenothiazine is a key precursor in the synthesis of Mesoridazine , a phenothiazine-based antipsychotic medication used for the treatment of schizophrenia . The compound undergoes acetylation and subsequent reactions to form Mesoridazine, which exhibits antiadrenergic, antidopaminergic, and antiserotonergic effects .

Medicine: Development of Therapeutic Agents

In medical research, derivatives of 2-Methylthiophenothiazine have been explored for their potential as therapeutic agents. The compound’s structure is closely related to various phenothiazines, which have applications ranging from antipsychotics to antiemetics .

Materials Science: Electronic Chemicals and Etchants

2-Methylthiophenothiazine has been listed under electronic chemicals and etchants, indicating its use in the electronics industry, possibly in the production or etching of electronic components due to its chemical properties .

Environmental Science: Hazard and Safety Analysis

The compound’s safety profile, including hazard statements and precautionary statements, is crucial for environmental applications. It is classified under various hazard categories such as acute toxicity and aquatic toxicity, which are essential considerations in environmental risk assessments .

Biochemistry: Proteomics Research

2-Methylthiophenothiazine is available for proteomics research, where it may be used in the study of proteins and their functions. The compound’s interactions with biological molecules can provide insights into biochemical pathways .

Chemistry: Research and Development

In the field of chemistry, 2-Methylthiophenothiazine is used for research and development purposes. Its molecular structure and properties are of interest in synthetic chemistry and the development of new chemical entities .

Industrial Applications: Manufacturing Processes

While specific industrial applications of 2-Methylthiophenothiazine are not detailed, its chemical properties suggest potential uses in various manufacturing processes, possibly as a catalyst or a chemical intermediate .

Safety and Hazards

2-Methylthiophenothiazine has several hazard statements associated with it, including H302 (may be harmful if swallowed), H317 (may cause an allergic skin reaction), H373 (may cause damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) .

Mechanism of Action

Target of Action

2-Methylthiophenothiazine, also known as 2-Methylsulfanyl-10H-phenothiazine , is a chemical compound with the empirical formula C13H11NS2 It’s structurally similar to mesoridazine, a phenothiazine derivative, which is known to have central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects .

Mode of Action

Based on its structural similarity to mesoridazine, it may interact with dopamine d2 and d3 receptors . The interaction with these receptors could potentially lead to changes in neurotransmitter levels and neuronal activity, affecting various physiological processes.

Biochemical Pathways

Mesoridazine, a similar compound, has been found to target the pi3k/akt/mtor pathway in cancer cells . This pathway is critically involved in the regulation of cell proliferation and survival .

Result of Action

Based on its structural similarity to mesoridazine, it may have potential anti-cancer effects .

properties

IUPAC Name |

2-methylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVKBOLDEFIQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064759 | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthiophenothiazine | |

CAS RN |

7643-08-5 | |

| Record name | 2-(Methylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7643-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(methylsulfanyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Thioridazine exert its anti-cancer effects?

A: Thioridazine demonstrates anti-cancer activity by targeting the PI3K/Akt/mTOR pathway, a key signaling cascade involved in cell growth and survival. [, ] While the exact mechanism of action requires further investigation, the research suggests that Thioridazine disrupts this pathway, ultimately leading to apoptosis, or programmed cell death, in cervical and endometrial cancer cells. [, ]

Q2: What are the limitations of the current research on Thioridazine's anti-cancer properties?

A: The provided research papers primarily focus on in vitro studies using cervical and endometrial cancer cell lines. [, ] Further research is needed to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.